BTK inhibitor 10
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Overview
Description
BTK inhibitor 10 is a compound that targets Bruton’s tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B cells and myeloid cells. BTK inhibitors have shown significant promise in treating various B cell malignancies and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTK inhibitor 10 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of BTK inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BTK inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
BTK inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways.
Biology: Helps in understanding the role of BTK in cellular processes.
Medicine: Shows promise in treating B cell malignancies and inflammatory diseases.
Industry: Potential applications in the development of new therapeutic agents.
Mechanism of Action
BTK inhibitor 10 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions. The molecular targets and pathways involved include the B cell receptor signaling pathway and downstream effectors like PI3K, MAPK, and NF-κB .
Comparison with Similar Compounds
BTK inhibitor 10 can be compared with other BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. While all these compounds target BTK, this compound may offer unique advantages in terms of selectivity and potency. Similar compounds include:
Ibrutinib: The first-generation BTK inhibitor.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced efficacy .
This compound stands out due to its specific binding properties and potential for reduced off-target effects, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H23N5O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29) |
InChI Key |
KLSYFSMLPFKXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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